(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23(2)17-18(21-10-9-20-17)26-13-6-5-11-24(12-13)19(25)16-14-7-3-4-8-15(14)27-22-16/h9-10,13H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIKTYXZPCABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NOC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule with significant potential in pharmacological research. Its structure incorporates multiple functional groups that may influence its biological activity, making it a subject of interest in medicinal chemistry.
Structural Overview
This compound features:
- Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmaceutical agents.
- Dimethylamino group : Known for enhancing solubility and bioavailability.
- Pyrazine moiety : Often associated with diverse biological activities.
- Benzo[d]isoxazole structure : This fused ring system is noted for its role in various therapeutic applications.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to different physiological effects. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor modulation : It could act as an agonist or antagonist at certain receptor sites.
Biological Activity and Pharmacological Effects
Research on structurally similar compounds has indicated a range of potential biological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth .
- Antimicrobial Properties : Compounds with similar scaffolds have demonstrated significant antimicrobial effects, suggesting that this compound may also possess such properties.
- Neuroprotective Effects : Some derivatives are being investigated for their neuroprotective capabilities, potentially useful in treating neurodegenerative diseases .
Table 1: Biological Activities of Related Compounds
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the piperidine derivative .
- Coupling with pyrazine and benzo[d]isoxazole intermediates .
- Functionalization through oxidation or substitution reactions .
Common Reagents Used
- Oxidizing agents : Potassium permanganate or hydrogen peroxide for oxidation reactions.
- Reducing agents : Sodium borohydride for reduction processes.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
Answer:
The synthesis of this complex heterocyclic compound likely involves multi-step reactions, including:
- Condensation reactions between pyrazine and piperidine derivatives, followed by coupling with a tetrahydrobenzoisoxazole moiety.
- Reflux conditions in anhydrous solvents (e.g., pyridine or ethanol/water mixtures) to facilitate ring closure and improve yields .
- Purification via crystallization or column chromatography, guided by TLC monitoring (e.g., using petroleum ether/ethyl acetate systems) .
Key Considerations:
- Use of protecting groups for amine functionalities to prevent side reactions.
- Optimization of stoichiometry and temperature using statistical design of experiments (DoE) to minimize trial-and-error approaches .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regioselectivity of pyrazine and piperidine substitutions.
- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Diffraction (XRD): Single-crystal XRD for unambiguous confirmation of stereochemistry and bond connectivity, especially for chiral centers .
Methodological Note:
- Combine spectral data with computational validation (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .
Advanced: How can computational modeling optimize reaction pathways and predict regioselectivity?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify thermodynamically favorable pathways for pyrazine-oxygen bond formation .
- Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method can map potential energy surfaces and predict intermediates .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for coupling reactions .
Example Workflow:
Simulate reaction pathways using Gaussian or COMSOL Multiphysics.
Validate with experimental data to refine computational parameters .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Cross-Validation: Replicate assays under standardized conditions (e.g., enzyme inhibition protocols) to isolate variables like purity or solvent effects.
- In Silico Screening: Use molecular docking studies to assess binding affinity variations across protein targets (e.g., kinase or GPCR models) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from diverse sources, identifying outliers or methodological biases .
Case Study:
If conflicting data arise for CYP450 inhibition, correlate findings with metabolic stability assays (e.g., microsomal half-life measurements) .
Advanced: What strategies enhance yield and selectivity in large-scale synthesis?
Answer:
- Design of Experiments (DoE): Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading). Example table for reaction optimization:
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–120 | 80 | +25% |
| Catalyst (mol%) | 1–5 | 3 | +15% |
| Solvent | DMF, THF, EtOH | EtOH | +10% (purity) |
- Continuous Flow Chemistry: Improve reproducibility and scalability by minimizing batch-to-batch variability .
- In-Line Analytics: Implement real-time HPLC or FTIR monitoring to adjust conditions dynamically .
Advanced: How can researchers elucidate degradation pathways under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradants via LC-MS/MS.
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life based on activation energy (Ea) of degradation .
- Solid-State Characterization: Pair DSC/TGA with XRD to assess polymorphic stability and hygroscopicity .
Recommendation:
Advanced: What in vitro/in vivo models are suitable for evaluating neuropharmacological potential?
Answer:
- In Vitro:
- In Vivo:
Ethical Note:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
